4-Amino-2,6-dinitrotoluene

Analytical Chemistry Environmental Monitoring Chromatography

Analytical labs must procure 4-Amino-2,6-dinitrotoluene (4-ADNT) to precisely quantify the primary TNT biodegradation metabolite, which forms preferentially over its isomer 2-ADNT. It is a critical analyte for EPA Method 8330, with a distinct retention time of 15.5 min. Its higher soil toxicity (LC50=105 mg/kg) and unique MS/MS signature are essential for accurate environmental risk assessment and forensic post-blast analysis. Choose a certified standard validated for HPLC and LC-MS/MS to avoid cross-isomer interference.

Molecular Formula C7H7N3O4
Molecular Weight 197.15 g/mol
CAS No. 19406-51-0
Cat. No. B094180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,6-dinitrotoluene
CAS19406-51-0
Synonyms2,6-dinitro-4-aminotoluene
4-amino-2,6-dinitrotoluene
4-methyl-3,5-dinitroaniline
Molecular FormulaC7H7N3O4
Molecular Weight197.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-]
InChIInChI=1S/C7H7N3O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,8H2,1H3
InChIKeyKQRJATLINVYHEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,6-dinitrotoluene (CAS 19406-51-0) Procurement Guide: Core Physicochemical and Regulatory Baseline


4-Amino-2,6-dinitrotoluene (4-ADNT; also known as 4-methyl-3,5-dinitroaniline) is an amino-nitrotoluene explosive-related compound, formally a 2,6-dinitrotoluene substituted at position 4 by an amino group [1]. It is recognized as a primary microbial reduction metabolite of 2,4,6-trinitrotoluene (TNT) and is frequently detected as an environmental contaminant at military ranges and ammunition plant sites [2]. The compound is available as an analytical reference standard (e.g., 0.1 mg/mL in MeOH:AcCN) for environmental monitoring and forensic analysis .

4-Amino-2,6-dinitrotoluene Procurement: Why Isomeric and Structural Analogs Cannot Be Interchanged


Procurement decisions involving aminodinitrotoluene isomers cannot be based on generic class membership alone. 4-Amino-2,6-dinitrotoluene (4-ADNT) and its positional isomer 2-amino-4,6-dinitrotoluene (2-ADNT) exhibit distinct chromatographic retention, metabolic formation rates, toxicological profiles, and bioaccumulation potentials [1]. Similarly, substitution with the parent compound 2,6-dinitrotoluene (2,6-DNT) or the fully nitrated 2,4,6-trinitrotoluene (TNT) introduces significant deviations in environmental fate and analytical detection characteristics [2]. The following evidence guide provides quantitative, comparator-based data to justify compound-specific selection over these close analogs.

4-Amino-2,6-dinitrotoluene (4-ADNT) Technical Evidence: Quantitative Differentiation from Isomeric Analogs


HPLC Retention Time Differentiation: 4-ADNT vs. 2-ADNT in Ion-Pair Chromatography

In ion-pair HPLC separations using a mobile phase of 50% (vol/vol) acetonitrile-50% (vol/vol) 20 mM tetrabutylammonium phosphate (pH 7.0), 4-amino-2,6-dinitrotoluene (4-ADNT) exhibits a retention time of 15.5 minutes, which is 0.5 minutes longer than that of 2-amino-4,6-dinitrotoluene (2-ADNT) at 15.0 minutes [1]. This difference enables unambiguous chromatographic resolution and quantification of the two isomers in complex environmental or biological matrices.

Analytical Chemistry Environmental Monitoring Chromatography

Metabolic Formation Ratio: Preferential Reduction of TNT to 4-ADNT over 2-ADNT

In toxicokinetic studies using the aquatic oligochaete Tubifex tubifex, metabolism of absorbed 2,4,6-trinitrotoluene (TNT) produced 4-amino-2,6-dinitrotoluene (4-ADNT) at a rate three-fold higher than that of 2-amino-4,6-dinitrotoluene (2-ADNT). Specifically, approximately 82% of absorbed TNT was metabolized to ADNTs, with metabolism favoring 4-ADNT over 2-ADNT by a factor of 3 [1].

Environmental Toxicology Metabolism Bioremediation

Acute Lethal Toxicity (14-d LC50) in Earthworms: 4-ADNT > TNT > 2-ADNT

In a 14-day soil exposure study using adult earthworms (Eisenia andrei), 4-amino-2,6-dinitrotoluene (4-ADNT) exhibited greater acute toxicity than both the parent compound TNT and its isomer 2-ADNT. The 14-d LC50 values were 531 μmol kg⁻¹ (105 mg kg⁻¹ dry soil) for 4-ADNT, compared to 580 μmol kg⁻¹ (132 mg kg⁻¹) for TNT and 1088 μmol kg⁻¹ (215 mg kg⁻¹) for 2-ADNT [1]. The toxicity order established was 4-ADNT > TNT > 2-ADNT.

Ecotoxicology Soil Toxicity Risk Assessment

Acute Lethal Toxicity (96-h LC50) in Zebrafish Embryos: 4-ADNT vs. 2-ADNT vs. TNT

In a 120-hour exposure scenario using zebrafish embryos (Danio rerio), 4-amino-2,6-dinitrotoluene (4-ADNT) demonstrated an LC50 of 14.4 mg/L, which is less acutely toxic than TNT (LC50 = 4.5 mg/L) but comparable to 2-amino-4,6-dinitrotoluene (2-ADNT; LC50 = 13.4 mg/L) [1]. However, both ADNT isomers induced a high proportion of chorda deformations among surviving individuals, highlighting sublethal teratogenicity not captured by LC50 alone.

Aquatic Toxicology Developmental Toxicity Risk Assessment

Bioaccumulation Factor in Earthworms: 4-ADNT Exhibits Higher BCF than 2-ADNT

In the same 14-day earthworm study, 4-amino-2,6-dinitrotoluene (4-ADNT) exhibited a bioaccumulation factor (BAF) of 6.4, which is 1.25-fold higher than that of 2-amino-4,6-dinitrotoluene (2-ADNT; BAF = 5.1) [1]. Despite 2-ADNT reaching higher absolute tissue concentrations (3.0 ± 0.3 μmol g⁻¹), the higher BAF for 4-ADNT indicates a greater propensity for accumulation relative to soil concentration.

Bioaccumulation Environmental Fate Risk Assessment

MS/MS Fragmentation Differentiation: Distinct Dissociation Pathways for 4-ADNT vs. 2-ADNT

Electrospray ionization multistage mass spectrometry (ESI-MSn) and high-resolution mass spectrometry (HRMS) reveal distinct fragmentation pathways for 4-amino-2,6-dinitrotoluene (4-ADNT) and 2-amino-4,6-dinitrotoluene (2-ADNT) [1]. Both isomers produce deprotonated molecules [M-H]⁻ in negative ion mode, but resonant activation yields different fragment ions depending on the position of the nitro and amino groups on the toluene backbone. These differences enable unambiguous isomer identification in complex mixtures without chromatographic separation [2].

Mass Spectrometry Forensic Chemistry Isomer Differentiation

4-Amino-2,6-dinitrotoluene (4-ADNT) Procurement Scenarios: Evidence-Backed Applications


Environmental Monitoring and Site Remediation

Given its preferential formation (3:1 ratio over 2-ADNT) during TNT biodegradation [1] and its higher soil toxicity (LC50 = 105 mg/kg) compared to the parent compound and isomer [2], 4-ADNT is a critical analyte for assessing TNT-contaminated military sites. Procurement of certified 4-ADNT reference standards enables accurate quantification in soil and water samples, supporting risk assessment and remediation performance monitoring.

Aquatic Toxicology and Developmental Studies

4-ADNT exhibits an LC50 of 14.4 mg/L in zebrafish embryos and induces chorda deformations, representing a distinct teratogenic hazard profile relative to TNT (LC50 = 4.5 mg/L) and 2-ADNT (LC50 = 13.4 mg/L) [3]. This quantitative differentiation justifies the procurement of 4-ADNT for aquatic toxicology studies evaluating sublethal developmental effects of explosive-related compounds.

Forensic and Explosives Residue Analysis

The unique MS/MS fragmentation signature of 4-ADNT allows unambiguous identification even in the absence of chromatographic separation [4]. Additionally, its distinct HPLC retention time (15.5 min) under EPA Method 8330 conditions provides a reliable metric for method validation [5]. Procuring high-purity 4-ADNT analytical standards supports forensic laboratories in confirming the presence of TNT degradation products in post-blast residues.

Soil Ecotoxicology and Bioaccumulation Studies

With a bioaccumulation factor (BAF) of 6.4—higher than that of 2-ADNT (BAF = 5.1) [2]—4-ADNT is a key compound for evaluating the potential for trophic transfer in terrestrial ecosystems. Procurement for earthworm and soil invertebrate studies enables accurate measurement of tissue residues and assessment of ecological risk at former ammunition plant sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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